![molecular formula C12H8BrN3O B8474251 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B8474251.png)
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position of the triazolopyridine ring and a phenol group at the 3rd position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol typically involves the formation of the triazolopyridine core followed by the introduction of the bromine atom and the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between enaminonitriles and benzohydrazides can be mediated by microwave irradiation to form the triazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution of the bromine atom can yield various substituted triazolopyridine derivatives.
Aplicaciones Científicas De Investigación
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol is unique due to the presence of both the bromine atom and the phenol group, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C12H8BrN3O |
|---|---|
Peso molecular |
290.11 g/mol |
Nombre IUPAC |
3-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol |
InChI |
InChI=1S/C12H8BrN3O/c13-9-4-5-11-14-15-12(16(11)7-9)8-2-1-3-10(17)6-8/h1-7,17H |
Clave InChI |
OGMBVPRQRJENGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=NN=C3N2C=C(C=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

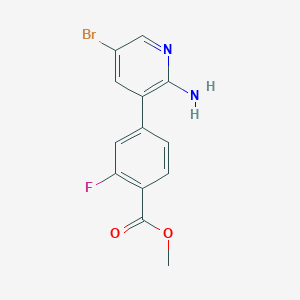
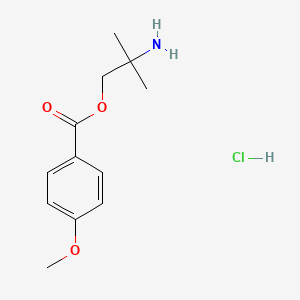

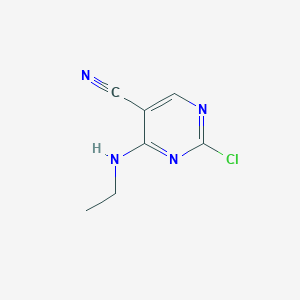


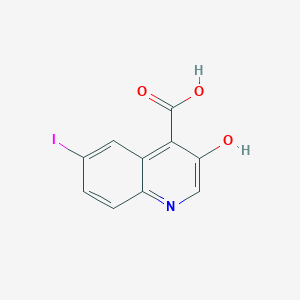




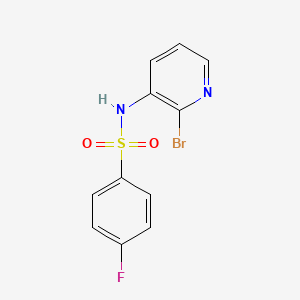
![Cyclohexanone, 2-[(phenylmethoxy)methyl]-](/img/structure/B8474280.png)
![Imidazo[1,2-a]pyridine,5-[(4-chlorobutyl)thio]-](/img/structure/B8474286.png)
